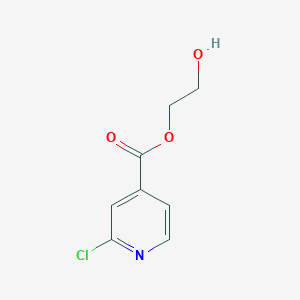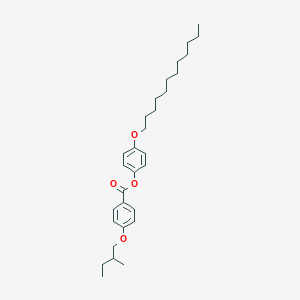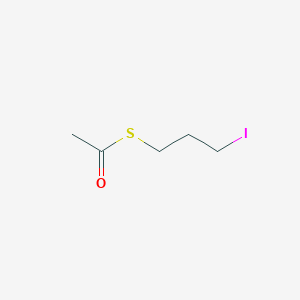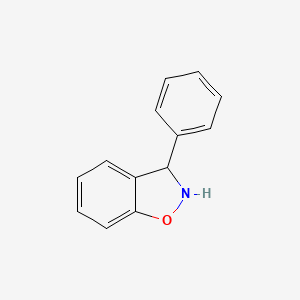
Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate can be achieved through a pseudo three-component reaction involving aryl amines and dimethyl acetylenedicarboxylates. The reaction is catalyzed by 20 mol% molecular iodine in acetonitrile at 80°C . This method is efficient, metal-free, and eco-friendly, offering high regioselectivity and good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route provides a foundation for scalable production. The use of molecular iodine as a catalyst and the avoidance of metal contamination make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate involves its interaction with various molecular targets. The hydroxyl group at position 8 and the quinoline ring play crucial roles in its biological activity. The compound can chelate metal ions, forming stable complexes that interfere with biological processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Shares the hydroxyl group at position 8 but lacks the dimethyl and dicarboxylate groups.
Quinoline-2,4-dicarboxylate: Lacks the hydroxyl and methyl groups.
5-Methylquinoline: Lacks the hydroxyl and dicarboxylate groups.
Uniqueness: Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate is unique due to the presence of both hydroxyl and dicarboxylate groups, which enhance its chelating ability and biological activity. The combination of these functional groups provides a versatile scaffold for various applications in chemistry, biology, and industry .
Properties
CAS No. |
144283-92-1 |
|---|---|
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO5/c1-7-4-5-10(16)12-11(7)8(13(17)19-2)6-9(15-12)14(18)20-3/h4-6,16H,1-3H3 |
InChI Key |
JGCGBFPNWXJBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)

![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)




![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)

